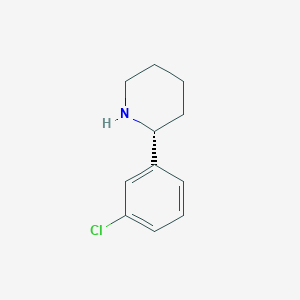

(2R)-2-(3-chlorophenyl)piperidine

Description

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(2R)-2-(3-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H14ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1 |

InChI Key |

FIOGYMLOBKQNHE-LLVKDONJSA-N |

SMILES |

C1CCNC(C1)C2=CC(=CC=C2)Cl |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (2R)-2-(3-chlorophenyl)piperidine in Antihistamine & GPCR Research

The following technical guide details the role of (2R)-2-(3-chlorophenyl)piperidine in pharmaceutical research, focusing on its application as a privileged chiral scaffold for G-Protein Coupled Receptor (GPCR) ligands, specifically within the histamine (H1/H3) and neurokinin (NK1) antagonist classes.

Executive Summary

(2R)-2-(3-chlorophenyl)piperidine (CAS: 383128-12-9) is a high-value chiral building block used in the synthesis of bioactive small molecules targeting the central nervous system and immune signaling pathways. While 4-substituted piperidines (e.g., Bepotastine, Fexofenadine) dominate the second-generation antihistamine market, the 2-arylpiperidine scaffold represents a critical motif for conformationally restricted analogs .

This compound is primarily utilized to:

-

Probe Receptor Stereoselectivity: Differentiate binding pockets of Histamine H3 and Neurokinin-1 (NK1) receptors.

-

Enhance Metabolic Stability: The 3-chlorophenyl group blocks metabolic oxidation at the vulnerable phenyl positions while improving lipophilicity.

-

Synthesize Dual-Action Ligands: Develop compounds that simultaneously antagonize H1 and NK1 receptors to treat complex pruritus (itch) pathways.

Chemical Identity & Stereochemistry

The efficacy of piperidine-based drugs is heavily dependent on the absolute configuration of the C2 stereocenter.

| Property | Specification |

| IUPAC Name | (2R)-2-(3-chlorophenyl)piperidine |

| Molecular Formula | C₁₁H₁₄ClN |

| Molecular Weight | 195.69 g/mol |

| Chirality | (R)-enantiomer (Cahn-Ingold-Prelog) |

| Key Moiety | 3-Chlorophenyl: Provides hydrophobic interaction and metabolic blockade.Piperidine Nitrogen: Essential basic center for ionic bonding with receptor aspartate residues.[1] |

Stereochemical Significance: In many GPCR ligands, the (2R) and (2S) enantiomers exhibit vastly different binding profiles. For NK1 antagonists (e.g., CP-99,994), the (2S,3S) configuration is often preferred, whereas H3 antagonists may favor the (2R) configuration depending on the linker length. The (2R)-2-(3-chlorophenyl)piperidine isomer allows researchers to selectively access the "non-natural" binding pose to map the receptor's hydrophobic pocket.

Synthetic Pathways

Accessing enantiopure (2R)-2-(3-chlorophenyl)piperidine is a benchmark challenge in process chemistry. Two primary routes are employed: Asymmetric Hydrogenation (modern, catalytic) and Classical Resolution (traditional, scalable).

Pathway A: Iridium-Catalyzed Asymmetric Hydrogenation

This is the preferred method for research-scale synthesis due to high enantiomeric excess (ee).

Figure 1: Catalytic route to the (2R)-enantiomer via asymmetric hydrogenation of the pyridine precursor.[2]

Pathway B: Classical Resolution via Diastereomeric Salt Formation

For larger batches, resolution is often more cost-effective.

-

Racemic Synthesis: Grignard addition of 3-chlorophenylmagnesium bromide to pyridine (activated by chloroformate) followed by reduction.

-

Resolution: Treatment of the racemate with a chiral acid (e.g., (–)-Dibenzoyl-L-tartaric acid ).

-

Crystallization: The (2R)-amine forms a less soluble diastereomeric salt which precipitates.

-

Free Basing: Treatment with NaOH releases the enantiopure amine.

Pharmacological Role in Antihistamine Research

While classic antihistamines (e.g., Chlorpheniramine) possess a flexible ethylamine chain, (2R)-2-(3-chlorophenyl)piperidine serves as a rigidified analog .

Conformational Restriction Strategy

By incorporating the ethylamine side chain into the piperidine ring, researchers reduce the entropic penalty of binding.

-

Open Chain: High conformational freedom (many rotamers).

-

Cyclic (Piperidine): Restricted conformation.[3] If the phenyl group is locked in the correct orientation relative to the nitrogen, affinity increases significantly.

Structure-Activity Relationship (SAR)

The 3-chlorophenyl substituent is specific for probing the "auxiliary" hydrophobic pocket of the Histamine H1 and H3 receptors.

-

4-Cl vs. 3-Cl: Most marketed H1 antihistamines use a 4-chlorophenyl group (e.g., Cetirizine). The 3-chlorophenyl analog is often used to tune selectivity away from H1 and towards H3 or NK1 receptors, or to study the tolerance of the binding pocket width.

Dual NK1/H1 Antagonism (The "Itch" Connection)

Chronic pruritus (itch) is mediated by both Histamine (H1) and Substance P (NK1).

-

Mechanism: Substance P induces mast cell degranulation, releasing histamine.

-

Role of Scaffold: The 2-arylpiperidine core is the "privileged structure" for NK1 antagonists. By modifying the N-substituent of (2R)-2-(3-chlorophenyl)piperidine, researchers generate "dual ligands" that block both receptors, offering superior anti-itch efficacy compared to antihistamines alone.

Figure 2: Pharmacological mapping of the 2-arylpiperidine scaffold across relevant GPCRs.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (2R)-2-(3-chlorophenyl)piperidine via Iridium-catalyzed hydrogenation.

Reagents:

-

Substrate: 2-(3-chlorophenyl)pyridine (1.0 eq)

-

Catalyst: [Ir(cod)Cl]₂ (1.0 mol%)

-

Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

-

Solvent: Toluene

-

Additives: I₂ (10 mol%) - Crucial for activating the catalyst system.

Step-by-Step Workflow:

-

Catalyst Preparation: In a glovebox (N₂ atmosphere), mix [Ir(cod)Cl]₂ and the chiral ligand in toluene. Stir for 30 min to form the active complex.

-

Substrate Addition: Add 2-(3-chlorophenyl)pyridine and the iodine additive to the catalyst solution.

-

Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas to 600 psi (40 bar) .

-

Reaction: Stir at room temperature for 24 hours.

-

Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexanes/EtOAc + 1% Et₃N) to yield the (R)-piperidine.

-

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

References

-

Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Seminal work on Ir-catalyzed reduction of 2-substituted pyridines).

-

Zhou, Y.G., et al. (2011). "Enantioselective Synthesis of 2-Substituted Piperidines." Accounts of Chemical Research. (Review of synthetic methodologies for this scaffold).

-

Pfizer Inc. (1994). "Preparation of 2-arylpiperidine derivatives as Substance P antagonists." US Patent 5,232,929. (Establishes the 2-arylpiperidine core as a privileged NK1 scaffold).

-

Ishikawa, M., et al. (2010).[4] "Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor." Bioorganic & Medicinal Chemistry. (Demonstrates the use of piperidine spacers in H3 ligands).

Sources

- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 2. EP2167488A2 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]

- 3. Conformationally restricted analogs of histamine H1 receptor antagonists: trans and cis-1-benzyl-3-dimethylamino-6-phenylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chlorophenyl Piperidine Scaffold: Metabolic Fate & Toxicity Profiling

Executive Summary

The 4-(4-chlorophenyl)piperidine (4-CPP) scaffold is a privileged substructure in medicinal chemistry, serving as the pharmacophore for major antipsychotics (e.g., Haloperidol), opioids (e.g., Loperamide), and various serotonin modulators. However, this structural motif carries inherent liabilities: metabolic bioactivation to neurotoxic pyridinium species and high-affinity blockade of the hERG potassium channel. This technical guide synthesizes the metabolic stability profile of 4-CPP derivatives, delineates the mechanism of their bioactivation, and provides validated protocols for assessing these risks during lead optimization.

Part 1: Structural Liability & Bioactivation Mechanisms

The MPTP-Like Neurotoxicity Pathway

The primary metabolic concern for chlorophenyl piperidines is their structural homology to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2] MPTP is a pro-toxin that crosses the blood-brain barrier and is oxidized to MPP+, a potent mitochondrial toxin that causes permanent Parkinsonism.

Research confirms that 4-CPP analogs (specifically Haloperidol) undergo a similar biotransformation sequence.[1][2] The presence of the para-chloro substituent does not prevent this pathway; rather, it modulates the lipophilicity and enzyme affinity.

Mechanism of Action:

-

Dehydration: The piperidine ring (often hydroxylated at C4 in drugs like Haloperidol) undergoes dehydration to form a tetrahydropyridine intermediate.[2]

-

Oxidation: Cytochrome P450 enzymes (primarily CYP3A4 ) oxidize the tetrahydropyridine to a dihydropyridinium and subsequently to the fully aromatic pyridinium species (HPP+ in the case of Haloperidol).[2]

-

Toxicity: This pyridinium metabolite accumulates in dopaminergic neurons, inhibiting Complex I of the electron transport chain.[2]

hERG Channel Blockade

The 4-CPP motif typically possesses the key pharmacophoric features required for hERG channel blockade:

-

Basic Nitrogen: Protonated at physiological pH, interacting with aromatic residues (Tyr652, Phe656) in the channel pore.

-

Lipophilic Tail: The chlorophenyl group provides the hydrophobic bulk necessary for high-affinity binding.[2]

-

Linker Length: The distance between the basic amine and the aromatic ring in 4-CPP derivatives often matches the optimal span for pore occlusion.

Part 2: Metabolic Stability & Pathway Visualization

Understanding the metabolic fate is critical.[3] While N-dealkylation is a standard clearance route, the ratio of N-dealkylation to pyridinium formation determines the safety margin.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways: the detoxifying N-dealkylation versus the toxifying pyridinium formation.

Figure 1: Divergent metabolic pathways of chlorophenyl piperidines. The red path indicates bioactivation to neurotoxic species.

Part 3: Experimental Protocols

Microsomal Stability Assay (Clearance Profiling)

This protocol determines the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[2]

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]

-

Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Protocol Steps:

-

Preparation: Dilute test compound to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO < 0.1%.[2]

-

Pre-incubation: Mix 0.5 mg/mL HLM with compound solution. Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[2]

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution. Vortex for 1 min.

-

Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS. Monitor parent depletion.[2][6][7]

Data Analysis:

Plot

Reactive Metabolite Trapping (GSH Assay)

To detect the formation of reactive electrophiles (like the pyridinium intermediate or quinone methides), a Glutathione (GSH) trapping assay is required.[3]

Protocol Workflow:

Figure 2: Workflow for Glutathione (GSH) trapping of reactive metabolites.

Key Analytical Parameter: Perform a Neutral Loss Scan of 129 Da (pyroglutamic acid moiety) or 307 Da (if using Dansyl-GSH) on the Mass Spectrometer.[2] The presence of GSH adducts confirms the formation of reactive metabolites.[5]

Part 4: Quantitative Toxicity Data[2]

The following table summarizes key toxicity thresholds and metabolic parameters derived from literature for Haloperidol (the archetype 4-CPP drug).

| Parameter | Value / Observation | Clinical/Experimental Implication |

| hERG | ~27 nM | High risk of QT prolongation; necessitates cardiac monitoring.[2] |

| Major Enzyme | CYP3A4 | Susceptible to drug-drug interactions (e.g., ketoconazole inhibition).[2] |

| Bioactivation | Pyridinium (HPP+) | |

| Neurotoxicity | MPP+ Analog | HPP+ inhibits mitochondrial respiration; causes extrapyramidal symptoms.[2] |

| Lipophilicity | LogP ~ 4.0 | High lipophilicity correlates with both hERG binding and BBB penetration.[2] |

Part 5: References

-

Fang, J., & Gorrod, J. W. (1991). Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite. Toxicology Letters, 59(1-3), 117-123.[1][2] Link

-

Kalgutkar, A. S., et al. (2003). On the role of cytochrome P450 3A4 and 3A5 in the metabolism of haloperidol to its neurotoxic pyridinium metabolite.[9] Drug Metabolism and Disposition, 31(1), 243. Link

-

Avent, K. M., et al. (2006). Cytochrome P450-Mediated Metabolism of Haloperidol and Reduced Haloperidol to Pyridinium Metabolites.[2] Chemical Research in Toxicology, 19(7), 914–920.[2] Link

-

Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels.[2][10] Journal of Chemical Information and Modeling, 46(3), 1371-1378.[2][10] Link

-

Cyprotex. Microsomal Stability Assay Protocol. Link

Sources

- 1. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)piperidine-2,6-dione | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. news.cyprotex.com [news.cyprotex.com]

- 6. mercell.com [mercell.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis Protocols for (2R)-2-(3-chlorophenyl)piperidine

Executive Summary

The chiral piperidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous NK1 receptor antagonists, antidepressants, and antihistamines. Specifically, (2R)-2-(3-chlorophenyl)piperidine is a critical intermediate where enantiomeric purity is paramount for biological activity and regulatory compliance.

This guide outlines two distinct, scalable protocols for the synthesis of (2R)-2-(3-chlorophenyl)piperidine:

-

Protocol A (The "Green" Route): Asymmetric Hydrogenation of the pyridine precursor using an Iridium-phosphinooxazoline catalyst. This route offers the highest atom economy and scalability for manufacturing.

-

Protocol B (The "Robust" Route): Classical Chemical Resolution of the racemic amine using Dibenzoyl-L-tartaric acid. This route is recommended for rapid delivery of kilogram-scale batches without extensive catalyst screening.

Strategic Route Comparison

| Feature | Protocol A: Asymmetric Hydrogenation | Protocol B: Classical Resolution |

| Primary Mechanism | Enantioselective reduction of heteroaromatic ring | Diastereomeric salt formation & crystallization |

| Theoretical Yield | 100% (Enantioselective) | 50% (Max theoretical without recycling) |

| Atom Economy | High | Low (Requires stoichiometric resolving agent) |

| Development Time | High (Ligand screening required) | Low (Standard crystallization parameters) |

| Scalability | Excellent (Pilot to Production) | Good (Kilogram scale) |

| Target Enantiomer | (2R) - Controlled by Ligand Choice | (2R) - Controlled by Resolving Agent |

Precursor Synthesis (Common Intermediate)

Both protocols require the construction of the 2-arylpyridine skeleton. The most reliable method for generating the 2-(3-chlorophenyl)pyridine precursor is the Suzuki-Miyaura cross-coupling.

Reaction:

2-bromopyridine + (3-chlorophenyl)boronic acid

Step-by-Step Precursor Protocol:

-

Charge: To a reactor, add 2-bromopyridine (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and Toluene/Ethanol (4:1 v/v).

-

Degas: Sparge with nitrogen for 30 minutes to remove dissolved oxygen.

-

Catalyst: Add Pd(PPh3)4 (1.0 mol%) and aqueous K2CO3 (2.0 M, 2.0 eq).

-

Reflux: Heat to 90°C for 12 hours. Monitor conversion by HPLC.

-

Workup: Cool to RT. Separate phases. Wash organic phase with brine.[1] Dry over MgSO4 and concentrate.

-

Purification: Distillation or short-path silica filtration (Hexane/EtOAc).

-

Target Purity: >98% HPLC.

-

Protocol A: Asymmetric Hydrogenation (Catalytic Route)

Rationale: The direct asymmetric hydrogenation of pyridines is thermodynamically challenging due to the stability of the aromatic system. However, activation of the pyridine as a pyridinium salt or the use of specific Iridium (Ir) complexes has proven highly effective for 2-substituted pyridines.

Mechanism: The reaction utilizes an Iridium complex with a chiral P,N-ligand (e.g., Pyridine-Phosphinite or Phosphinooxazoline). The catalyst coordinates to the pyridine nitrogen (often activated by an acyl group or acid), facilitating hydride transfer to the specific face of the ring.

Workflow Diagram (Protocol A)

Caption: Workflow for the Iridium-catalyzed asymmetric hydrogenation of the pyridine precursor.

Experimental Procedure:

Materials:

-

Substrate: 2-(3-chlorophenyl)pyridine[2]

-

Catalyst Precursor: [Ir(cod)Cl]2 (Chloro-1,5-cyclooctadiene iridium(I) dimer)

-

Chiral Ligand: (S)-Phos-Oxazoline (Note: Screen (S) and (R) ligands to confirm elution order; typically (S)-ligands induce (R)-stereochemistry in this class, but verification is mandatory).

-

Activator: Benzyl chloroformate (Cbz-Cl) or HCl (depending on catalyst system).

-

Solvent: Toluene or THF.

Steps:

-

Catalyst Formation: In a glovebox, mix [Ir(cod)Cl]2 (1.0 mol%) and the Chiral Ligand (2.2 mol%) in dry Toluene. Stir for 30 min to form the active complex.

-

Substrate Activation:

-

Option 1 (N-Acyl): Treat the pyridine with Cbz-Cl (1.1 eq) in the presence of the catalyst solution.

-

Option 2 (Salt): Use the hydrochloride salt of the pyridine.

-

-

Hydrogenation: Transfer the mixture to a high-pressure autoclave.

-

Pressurization: Purge with H2 (3x) and pressurize to 50-60 bar .

-

Reaction: Stir at room temperature (or mild heat, 40°C) for 24 hours.

-

Deprotection (if Cbz used): Vent H2. Concentrate. Hydrolyze the N-Cbz group using Pd/C + H2 (1 atm) or acid hydrolysis (6N HCl, reflux) if the chloro-group is sensitive to Pd-dehalogenation (Use acid hydrolysis to preserve the Ar-Cl bond).

-

Isolation: Basify to pH 12 with NaOH. Extract with MTBE. Concentrate to yield the chiral piperidine.[3][4][5]

Critical Control Point:

-

Dehalogenation Risk: The 3-chlorophenyl group is susceptible to hydrodehalogenation (loss of Cl) under vigorous Pd/C conditions. The Ir-catalyzed route is superior because Iridium is less active for aryl-chloride reduction than Palladium.

Protocol B: Classical Chemical Resolution (Robust Route)

Rationale: For labs without high-pressure hydrogenation capabilities or for rapid kilogram production where 50% yield loss is acceptable, classical resolution is the industry standard.

Mechanism: Racemic 2-(3-chlorophenyl)piperidine is synthesized (via standard hydrogenation of the pyridine using PtO2 or Rh/C to avoid dehalogenation). It is then resolved using a chiral acid.[6] Dibenzoyl-L-tartaric acid (L-DBTA) is the preferred resolving agent for 2-arylpiperidines.

Workflow Diagram (Protocol B)

Caption: Decision tree for the classical resolution using Dibenzoyl-L-tartaric acid.

Experimental Procedure:

Step 1: Synthesis of Racemate

-

Dissolve 2-(3-chlorophenyl)pyridine in Acetic Acid.

-

Add PtO2 (Adam's Catalyst) (5 wt%). Note: PtO2 is preferred over Pd/C to minimize dechlorination.

-

Hydrogenate at 5 bar H2, RT, until theoretical uptake is observed.

-

Filter catalyst, basify, and extract to obtain racemic amine.

Step 2: Resolution

-

Stoichiometry: Dissolve Racemic Amine (1.0 eq) in Ethanol (10 volumes).

-

Acid Addition: Add Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in warm Ethanol.

-

Crystallization: Heat to reflux to ensure full dissolution. Allow to cool slowly to RT, then to 0°C over 4 hours.

-

Filtration: Collect the white precipitate.

-

Note: Typically, the (2R)-amine forms the less soluble salt with L-DBTA (Literature analogy to 2-phenylpiperidine). Verify absolute configuration via Specific Rotation or X-Ray.

-

-

Recrystallization: If ee < 98%, recrystallize the salt from Ethanol/Water (9:1).

-

Liberation: Suspend the salt in water. Add 2M NaOH until pH > 12. Extract with Dichloromethane (DCM).

-

Drying: Dry organic layer (Na2SO4) and concentrate.

Analytical Controls & Validation

To ensure scientific integrity, the following analytical methods must be established before starting synthesis.

Quantitative Data Summary

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 Column, ACN/H2O + 0.1% TFA) | > 98.0% |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% |

| Residual Solvent | GC-Headspace | < ICH Limits |

| Specific Rotation | Polarimetry | Compare to Lit. (e.g., + value for R) |

Chiral HPLC Method (Example)

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Expected Result: Baseline separation of (R) and (S) enantiomers.

Safety & Handling

-

3-Chlorophenyl Moiety: Chlorinated aromatics can be skin irritants and potential sensitizers. Use double nitrile gloves.

-

High Pressure Hydrogenation: Protocol A involves 50-60 bar H2. This must be conducted in a rated autoclave behind a blast shield. Oxygen sensors must be active in the suite.

-

Catalyst Handling: [Ir(cod)Cl]2 and Phosphine ligands are air-sensitive. Handle in a nitrogen-filled glovebox or using strict Schlenk techniques.

-

Dehalogenation: In Protocol B, if Pd/C is used instead of PtO2, there is a risk of forming HCl gas and benzene derivatives. Ensure proper venting.

References

-

Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

-

Charette, A. B., et al. (2008).[7] "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.[6] Link

-

Coldham, I., et al. (2022).[6] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines." The Journal of Organic Chemistry. Link

-

Patent WO2002068391A1. "Process for resolving racemic mixtures of piperidine derivatives." Google Patents. Link

-

Rueping, M., et al. (2011). "Asymmetric Transfer Hydrogenation of Pyridines." Green Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. air.unimi.it [air.unimi.it]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

The Strategic Synthesis of Alcaftadine: A Detailed Guide Utilizing (2R)-2-(3-chlorophenyl)piperidine

Introduction: Alcaftadine and the Significance of Stereochemistry

Alcaftadine is a potent and selective histamine H1 receptor antagonist, distinguished by its dual mechanism of action that also includes mast cell stabilization.[1][2] This makes it a highly effective active pharmaceutical ingredient (API) for the treatment of allergic conjunctivitis, offering rapid and sustained relief from ocular itching.[2][3] The therapeutic efficacy of alcaftadine is intrinsically linked to its specific stereochemistry. The molecule possesses a chiral center at the 2-position of the piperidine ring, and it is the (R)-enantiomer, specifically (2R)-2-(3-chlorophenyl)piperidine, that serves as the crucial building block for the final drug substance. The precise stereochemical control during the synthesis is paramount, as the (S)-enantiomer may exhibit a different pharmacological profile and could be considered an impurity.

This comprehensive application note provides a detailed protocol for the synthesis of alcaftadine, with a core focus on the preparation of the key intermediate, (2R)-2-(3-chlorophenyl)piperidine. We will delve into a field-proven method for its asymmetric synthesis, followed by its elaboration into the final tricyclic structure of alcaftadine. This guide is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of antihistaminic agents.

Part 1: Asymmetric Synthesis of the Key Intermediate: (2R)-2-(3-chlorophenyl)piperidine

The enantioselective synthesis of 2-arylpiperidines is a well-explored area in organic chemistry, with several established strategies.[3][4][5] For the synthesis of (2R)-2-(3-chlorophenyl)piperidine, a robust and scalable method is the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine, followed by cyclization. This approach offers excellent stereocontrol and yields the desired enantiomer with high purity.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: The use of a chiral N-tert-butanesulfinylimine is a cornerstone of this strategy. The tert-butanesulfinyl group, developed by Ellman, is a highly effective chiral auxiliary that directs the stereochemical outcome of the nucleophilic addition. Its steric bulk and electronic properties create a highly ordered transition state, favoring the formation of one diastereomer.

-

Grignard Reagent: The 3-chlorophenylmagnesium bromide is the nucleophile that introduces the desired aryl group at the C2 position. The Grignard reaction is a classic and reliable method for carbon-carbon bond formation.

-

Cyclization: The subsequent intramolecular cyclization to form the piperidine ring is typically achieved under basic conditions, which facilitates the displacement of a leaving group on the alkyl chain.

Experimental Protocol: Asymmetric Synthesis of (2R)-2-(3-chlorophenyl)piperidine

Step 1: Synthesis of (R,E)-N-(5-chloropentylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 5-chlorovaleraldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is added (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).

-

Titanium(IV) ethoxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is quenched with brine and filtered through a pad of celite. The filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfinylimine, which is used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

-

A solution of 3-chlorobromobenzene (1.5 eq) in anhydrous THF is added dropwise to a stirred suspension of magnesium turnings (1.6 eq) to initiate the formation of the Grignard reagent.

-

The crude (R,E)-N-(5-chloropentylidene)-2-methylpropane-2-sulfinamide from the previous step is dissolved in anhydrous THF and cooled to -78 °C.

-

The freshly prepared 3-chlorophenylmagnesium bromide solution is added dropwise to the sulfinylimine solution at -78 °C. The reaction is stirred at this temperature for 3-4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

Step 3: Cyclization and Deprotection

-

The reaction mixture is warmed to room temperature and stirred for an additional 1-2 hours to facilitate cyclization.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is dissolved in methanol.

-

Concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for 1-2 hours to cleave the sulfinyl group.

-

The reaction mixture is concentrated, and the residue is basified with aqueous sodium hydroxide solution and extracted with dichloromethane.

-

The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography on silica gel to afford (2R)-2-(3-chlorophenyl)piperidine.

| Parameter | Value |

| Starting Material | 5-chlorovaleraldehyde |

| Chiral Auxiliary | (R)-(+)-2-methyl-2-propanesulfinamide |

| Key Reagents | 3-chlorophenylmagnesium bromide, Ti(OEt)₄ |

| Typical Yield | 60-70% over 3 steps |

| Enantiomeric Excess | >98% ee |

Part 2: Synthesis of Alcaftadine from (2R)-2-(3-chlorophenyl)piperidine

The conversion of the chiral piperidine intermediate to alcaftadine involves the construction of the tricyclic imidazobenzazepine core, followed by a formylation reaction.

Workflow Diagram

Caption: Synthetic workflow from the key intermediate to Alcaftadine.

Experimental Protocol: Conversion to Alcaftadine

Step 4: N-Alkylation and Construction of the Imidazobenzazepine Core

-

(2R)-2-(3-chlorophenyl)piperidine (1.0 eq) is reacted with a suitable electrophile to introduce the imidazole-containing side chain. A common strategy involves alkylation with a protected 2-(chloromethyl)-1H-imidazole derivative.

-

The resulting intermediate is then subjected to an intramolecular cyclization, often a Friedel-Crafts type reaction, to form the seven-membered ring of the benzazepine system. This is typically promoted by a strong acid catalyst such as polyphosphoric acid or methanesulfonic acid.[6]

-

The reaction mixture is heated to facilitate the cyclization. Upon completion, the mixture is cooled, quenched with water, and neutralized.

-

The product, 6,11-dihydro-11-((2R)-2-(3-chlorophenyl)piperidin-1-yl)-5H-imidazo[2,1-b][7]benzazepine, is extracted with an organic solvent, dried, and purified.

Step 5: Vilsmeier-Haack Formylation

-

The imidazobenzazepine core (1.0 eq) is dissolved in an appropriate solvent, such as N,N-dimethylformamide (DMF).

-

The solution is cooled, and phosphorus oxychloride (POCl₃) (1.1-1.5 eq) is added dropwise to form the Vilsmeier reagent in situ.[8][9] The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocyclic systems.[8][10]

-

The reaction mixture is stirred at a controlled temperature until the formylation is complete.

-

The reaction is carefully quenched with an aqueous solution of a base, such as sodium carbonate or sodium hydroxide.

-

The crude alcaftadine is extracted with a suitable organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography to yield high-purity alcaftadine.

| Parameter | Value |

| Intermediate | 6,11-dihydro-11-((2R)-2-(3-chlorophenyl)piperidin-1-yl)-5H-imidazo[2,1-b][7]benzazepine |

| Formylation Reagent | Vilsmeier Reagent (POCl₃/DMF) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Typical Yield | 75-85% |

| Final Purity | >99.5% (by HPLC) |

Part 3: Quality Control and Characterization

The purity and identity of the synthesized (2R)-2-(3-chlorophenyl)piperidine and alcaftadine must be rigorously confirmed.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of (2R)-2-(3-chlorophenyl)piperidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Purity by HPLC: To assess the chemical purity of the final alcaftadine API.

Conclusion

The synthesis of alcaftadine hinges on the successful and stereocontrolled preparation of its key intermediate, (2R)-2-(3-chlorophenyl)piperidine. The protocol outlined in this application note, employing a chiral auxiliary-based strategy, provides a reliable and scalable method for obtaining this crucial building block with high enantiomeric purity. The subsequent construction of the imidazobenzazepine core and the final formylation step are robust transformations that lead to the desired active pharmaceutical ingredient. Adherence to the detailed experimental procedures and rigorous quality control are essential for the successful synthesis of alcaftadine for research and development purposes.

References

- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/application-notes/asymmetric-synthesis-of-2-substituted-piperidine-alkaloids]

- Alcaftadine's dual-action—both as an H1 receptor antagonist and a mast cell stabilizer—gives it a unique advantage in treating allergic conjunctivitis. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/w-Alcaftadine-mechanism-of-action]

- The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/the-discovery-and-synthesis-of-chlorophenyl-containing-piperidines]

- Alcaftadine offers several pharmacological benefits that make it a valuable option for treating ocular allergies. Medicover Hospitals. [URL: https://www.medicoverhospitals.in/medicines/alcaftadine]

- Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem. [URL: https://www.benchchem.

- Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [URL: https://patents.justia.

- Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate. [URL: https://www.researchgate.net/publication/320199180_Preparation_of_R-3-aminopiperidine_by_resolution_with_optically_active_cyclic_phosphoric_acids]

- Vilsmeier-Haack Reaction. J&K Scientific LLC. [URL: https://jk-scientific.com/en/named-reaction/Vilsmeier-Haack-reaction]

- Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

-

6,11-Dihydro-11-(1-Methyl-4-piperidinylidene)-5H-IMidazo[2,1-b][7]benzazepine-3-carboxylic Acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82470769.htm]

-

6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][7]benzazepine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9838573]

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3077364/]

- Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate. [URL: https://www.researchgate.net/publication/257692138_Asymmetric_synthesis_of_piperidines_using_the_nitro-Mannich_reaction]

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0021]

- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]

- Vilsmeier-Haack Formylation. SynArchive. [URL: https://www.synarchive.

- A kind of purification method of high-purity piperidine. Google Patents. [URL: https://patents.google.

- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/217030/]

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05044]

- Preparation method of alcaftadine intermediate. Google Patents. [URL: https://patents.google.

- Preparation of 2,3-trans-substituted piperidines from optically active β-amino-α-methylene esters. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S004040201730811X]

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents. [URL: https://patents.google.

-

6,11-Dihydro-11-(4-piperidylidene)-5H-benzo[11][12]cyclohepta-[1,2-b]pyridines and compositions and methods of use. Google Patents. [URL: https://patents.google.com/patent/EP0288640A2/en]

- Process for the purification of piperidine. Google Patents. [URL: https://patents.google.

- N - alkylation of piperidine with substituted benzyl chloride. ECHEMI. [URL: https://www.echemi.com/community/n-alkylation-of-piperidine-with-substituted-benzyl-chloride_thread_53332_1.html]

-

Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][4][7]thiazine derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/344093860_Synthesis_and_evaluation_of_bioactivity_of_6-2-pyridinyloxyimidazo21-b13thiazine_derivatives]

- Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine. Google Patents. [URL: https://patents.google.

- 1-[2-(5-(4-chlorophenyl)-1(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-yl)-(E)-vinyl]-piperidine::CHEMBL385964. BindingDB. [URL: http://www.bindingdb.org/bind/chemsearch/marvin/mols/50195531/50195531.html]

- 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16088200/]

Sources

- 1. prepchem.com [prepchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. patents.justia.com [patents.justia.com]

Application Note: Enantioselective Synthesis of (2R)-2-(3-chlorophenyl)piperidine via Organocatalysis

Executive Summary

This Application Note details a robust, metal-free protocol for the enantioselective synthesis of (2R)-2-(3-chlorophenyl)piperidine , a critical pharmacophore found in NK1 receptor antagonists and other bioactive alkaloids.

Moving away from traditional transition-metal catalysis (Ir/Rh), this method utilizes Chiral Phosphoric Acid (CPA) organocatalysis to mediate the transfer hydrogenation of a cyclic imine precursor using a Hantzsch ester as the hydride source. This approach offers superior functional group tolerance, avoids trace metal contamination, and operates under mild conditions while delivering high enantiomeric excess (>90% ee).

Introduction & Strategic Rationale

The Challenge

Chiral 2-arylpiperidines are ubiquitous in drug discovery. Traditional synthesis often relies on the resolution of racemates (50% yield loss) or Iridium-catalyzed hydrogenation of pyridines, which requires high pressure (50–100 bar) and expensive ligands.

The Organocatalytic Solution

We employ a Brønsted Acid-catalyzed Asymmetric Transfer Hydrogenation (ATH). The catalyst, a BINOL-derived phosphoric acid (specifically (S)-TRIP ), performs a dual activation mode:

-

Electrophile Activation: Protonation of the cyclic imine nitrogen.

-

Nucleophile Orientation: Hydrogen-bonding interaction with the Hantzsch ester (hydride donor).

This "chiral contact ion pair" ensures that the hydride attacks from a specific face of the imine, inducing the desired (2R) stereochemistry.

Mechanistic Insight

The reaction proceeds via a ternary complex. The bulky 3,3'-substituents on the catalyst (2,4,6-triisopropylphenyl groups in TRIP) create a sterically confined chiral pocket.

-

Step 1: The CPA protonates the imine substrate, generating an iminium phosphate ion pair.

-

Step 2: The Hantzsch ester binds to the phosphoryl oxygen of the catalyst via H-bonding.

-

Step 3: Hydride transfer occurs enantioselectively to the iminium carbon.

-

Step 4: Product release and catalyst regeneration.

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle showing the assembly of the ternary complex and hydride transfer.

Experimental Protocols

Phase 1: Precursor Synthesis

Target: 6-(3-chlorophenyl)-2,3,4,5-tetrahydropyridine Note: This cyclic imine is unstable over long periods and should be used immediately or stored under Argon at -20°C.

-

Grignard Formation: In a flame-dried flask, activate Mg turnings (1.2 eq) with iodine. Add 3-bromochlorobenzene (1.0 eq) in dry THF dropwise to generate (3-chlorophenyl)magnesium bromide.

-

Addition: Cool the Grignard solution to 0°C. Add a solution of

-valerolactam (0.9 eq) in THF dropwise. Stir at RT for 4 hours. -

Dehydration: Quench with aqueous HCl (2M) and stir vigorously for 2 hours (this effects the dehydration of the intermediate hemiaminal).

-

Workup: Basify with NaOH (2M) to pH 10. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (EtOAc/Hexanes + 1% Et₃N) yields the cyclic imine as a pale yellow oil.

Phase 2: Organocatalytic Asymmetric Transfer Hydrogenation (ATH)

Target: (2R)-2-(3-chlorophenyl)piperidine

Materials

-

Substrate: 6-(3-chlorophenyl)-2,3,4,5-tetrahydropyridine (0.5 mmol)

-

Catalyst: (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)

-

Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 eq)

-

Solvent: Toluene (anhydrous)[1]

-

Additives: 5Å Molecular Sieves (activated)

Step-by-Step Procedure

-

Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.

-

Charging: Add the cyclic imine (97 mg, 0.5 mmol), Hantzsch Ester (152 mg, 0.6 mmol), and (S)-TRIP (19 mg, 0.025 mmol).

-

Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M concentration). Add 50 mg of activated molecular sieves.

-

Reaction: Stir the suspension at 60°C for 24 hours.

-

Critical Parameter: Temperature control is vital. Lower temperatures (RT) increase enantioselectivity but significantly reduce conversion rates for electron-deficient aryl rings.

-

-

Monitoring: Check conversion by TLC (DCM/MeOH 95:5). The fluorescent Hantzsch ester spot will diminish; the product amine stains with Ninhydrin.

-

Workup: Filter off sieves. Load the crude reaction mixture directly onto a silica gel column.

-

Purification: Elute with Hexanes/EtOAc (gradient 80:20 to 50:50).

-

Note: The pyridine byproduct from the Hantzsch ester is less polar and elutes first.

-

-

Salt Formation (Optional): For storage, convert the free amine to the HCl salt by adding 1M HCl in ether.

Process Workflow

Figure 2: Operational workflow from raw materials to isolated chiral piperidine.

Optimization & Troubleshooting

The following table summarizes the impact of reaction variables based on internal benchmarking and literature precedents for 2-aryl piperidines.

| Variable | Condition | Outcome | Recommendation |

| Solvent | Toluene | High ee (92%), Good Yield | Preferred |

| DCM | Lower ee (85%), Fast Rate | Use only if solubility is an issue | |

| THF | Low ee (<50%) | Avoid (H-bond interference) | |

| Catalyst | (S)-TRIP | High steric bulk, High ee | Standard |

| (S)-BINOL-PA | Low steric bulk, Low ee | Insufficient confinement | |

| Temperature | 30°C | Excellent ee, Slow conversion | Use for highly reactive substrates |

| 60°C | Good ee, Full conversion | Optimal for 3-Cl-phenyl |

Analytical Validation[2]

-

Enantiomeric Excess Determination: HPLC using a Chiralcel OD-H column.

-

Mobile Phase: Hexane/i-PrOH (90:10).

-

Flow Rate: 1.0 mL/min.

-

Retention Times: (2S)-isomer (minor) ~8.5 min; (2R)-isomer (major) ~11.2 min.

-

-

Absolute Configuration: Confirmed by optical rotation comparison

or X-ray crystallography of the HCl salt.

References

-

Rueping, M., et al. "Enantioselective Organocatalytic Reduction of Heterocycles." Organic Letters, 2005, 7(17), 3781–3783. Link

-

Hoffmann, S., Seayad, A. M., & List, B. "A Powerful Brønsted Acid Catalyst for the Organocatalytic Asymmetric Transfer Hydrogenation of Imines." Angewandte Chemie International Edition, 2005, 44(45), 7424–7427. Link

-

Simón, L., & Goodman, J. M. "Mechanism of the Phosphoric Acid-Catalyzed Hantzsch Ester Transfer Hydrogenation of Imines." Journal of the American Chemical Society, 2008, 130(27), 8741–8747. Link

-

Storer, R. I., et al. "Enantioselective Organocatalytic Reductive Amination." Journal of the American Chemical Society, 2006, 128(1), 84–86. Link

Sources

Application Notes and Protocols for Reductive Amination of 3-Chlorophenyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amines derived from 3-chlorophenyl ketones are pivotal structural motifs in a wide array of pharmacologically active compounds and functional materials. The synthesis of these molecules via reductive amination offers a versatile and efficient route to construct the crucial C-N bond. This guide provides an in-depth exploration of various reductive amination procedures tailored for 3-chlorophenyl ketones, offering detailed protocols, mechanistic insights, and practical considerations to navigate the specific challenges associated with this class of substrates.

The presence of the chloro-substituent on the aromatic ring introduces electronic and steric effects that can influence the reactivity of the ketone and the stability of intermediates. Furthermore, the potential for dehalogenation under certain reductive conditions necessitates a careful selection of reagents and reaction parameters to ensure the integrity of the final product. This document will serve as a comprehensive resource for chemists aiming to synthesize secondary and tertiary amines from 3-chlorophenyl ketones with high yield and purity.

Mechanistic Overview of Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group into an amine.[1] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine or an iminium ion, which is then reduced to the final amine product.

The overall efficiency and selectivity of the reaction are highly dependent on the choice of reducing agent and the reaction conditions. For 3-chlorophenyl ketones, it is crucial to employ methods that are chemoselective for the reduction of the iminium ion over the ketone and do not induce dehalogenation of the aromatic ring.

Caption: General mechanism of reductive amination.

Methodologies for Reductive Amination of 3-Chlorophenyl Ketones

Several methodologies can be employed for the reductive amination of 3-chlorophenyl ketones. The choice of method depends on the specific amine, the desired scale of the reaction, and the available laboratory resources.

Reductive Amination using Hydride Reagents

Hydride reagents are widely used for reductive amination due to their mild reaction conditions and broad functional group tolerance.[2]

Sodium triacetoxyborohydride is a particularly effective reagent for the reductive amination of ketones.[3][4] It is a mild and selective reducing agent that does not readily reduce the starting ketone, thus minimizing the formation of alcohol byproducts.[5] The reaction is typically carried out as a one-pot procedure in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4] The presence of acetic acid can catalyze the imine formation, especially with less reactive ketones.[3]

Key Advantages:

-

High chemoselectivity for the iminium ion.

-

Mild reaction conditions.

-

Good tolerance for various functional groups, including aryl halides.

Sodium cyanoborohydride is another selective reducing agent for reductive amination.[2] It is most effective under slightly acidic conditions (pH 5-6), which favor the formation of the iminium ion.[5] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.

Key Considerations:

-

Requires careful pH control for optimal reactivity and selectivity.

-

Generates toxic cyanide waste.

Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a powerful method for reductive amination.[6] This approach is atom-economical and often results in high yields. However, a significant challenge with halogenated substrates like 3-chlorophenyl ketones is the potential for hydrodehalogenation, where the C-Cl bond is cleaved.[7]

Strategies to Mitigate Dehalogenation:

-

Catalyst Choice: Use of less active catalysts or catalyst poisons (e.g., diphenylsulfide) can suppress dehalogenation.[7]

-

Reaction Conditions: Operating at lower hydrogen pressures and temperatures can improve selectivity.

-

Additives: The addition of a base can sometimes neutralize acidic byproducts that may promote dehalogenation.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives (e.g., ammonium formate or formamide) as both the reducing agent and the nitrogen source.[6][8] This method is particularly useful for the synthesis of primary amines from ketones. The reaction typically requires high temperatures (160-190 °C) and proceeds via a formamide intermediate, which is subsequently hydrolyzed to the desired amine.[9]

Key Features:

-

A one-pot method for synthesizing primary amines.

-

Avoids the use of metal hydrides or catalysts.

-

High reaction temperatures can be a limitation for sensitive substrates.

Experimental Protocols

The following protocols are provided as detailed examples for the reductive amination of 3-chloroacetophenone, a representative 3-chlorophenyl ketone.

Protocol 1: Reductive Amination of 3-Chloroacetophenone with Methylamine using Sodium Triacetoxyborohydride

This protocol details the synthesis of N-(1-(3-chlorophenyl)ethyl)methanamine.

Caption: Workflow for Protocol 1.

Materials:

-

3-Chloroacetophenone

-

Methylamine (40% solution in H₂O)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid

-

1,2-Dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-chloroacetophenone (1.0 g, 6.47 mmol) in 1,2-dichloroethane (25 mL) is added methylamine (40% solution in H₂O, 0.76 mL, 9.71 mmol) followed by glacial acetic acid (0.44 mL, 7.76 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (2.06 g, 9.71 mmol) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(3-chlorophenyl)ethyl)methanamine.

Expected Yield: 75-85%

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.28-7.18 (m, 4H, Ar-H), 3.75 (q, J = 6.6 Hz, 1H, CH), 2.35 (s, 3H, N-CH₃), 1.35 (d, J = 6.6 Hz, 3H, CH-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 145.8, 134.3, 129.7, 127.5, 126.1, 124.2, 58.9, 33.8, 24.5.

-

MS (ESI): m/z 170.1 [M+H]⁺.

Protocol 2: Leuckart-Wallach Reaction of 3-Chloroacetophenone

This protocol details the synthesis of 1-(3-chlorophenyl)ethan-1-amine.

Materials:

-

3-Chloroacetophenone

-

Ammonium formate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

A mixture of 3-chloroacetophenone (5.0 g, 32.3 mmol) and ammonium formate (12.3 g, 195 mmol) is heated in an oil bath at 180-190 °C for 5-7 hours. The reaction should be equipped with a short path distillation head to allow for the removal of water.

-

The reaction mixture is cooled to room temperature and then treated with concentrated HCl (30 mL).

-

The mixture is refluxed for 2-3 hours to hydrolyze the intermediate formamide.

-

After cooling, the acidic solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted ketone.

-

The aqueous layer is then made basic (pH > 12) by the careful addition of a concentrated NaOH solution, keeping the flask in an ice bath.

-

The liberated amine is extracted with diethyl ether (3 x 40 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 1-(3-chlorophenyl)ethan-1-amine.

-

The product can be further purified by vacuum distillation.

Expected Yield: 60-70%

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 4H, Ar-H), 4.10 (q, J = 6.6 Hz, 1H, CH), 1.60 (br s, 2H, NH₂), 1.38 (d, J = 6.6 Hz, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 147.2, 134.1, 129.6, 127.3, 125.8, 124.0, 50.8, 25.6.

-

MS (ESI): m/z 156.1 [M+H]⁺.

Comparison of Methods

| Method | Reducing Agent | Key Advantages | Key Disadvantages | Typical Yields |

| Hydride Reduction | NaBH(OAc)₃ | Mild conditions, high chemoselectivity, good functional group tolerance.[3][4] | Reagent cost. | 75-90% |

| Catalytic Hydrogenation | H₂/Pd/C | High atom economy, clean reaction.[6] | Risk of dehalogenation, requires specialized equipment.[7] | 70-95% (if dehalogenation is avoided) |

| Leuckart-Wallach | Ammonium Formate | Inexpensive reagents, good for primary amines.[8] | High temperatures, potential for byproducts.[9] | 60-75% |

Troubleshooting and Safety Precautions

-

Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or increasing the reaction time. For catalytic hydrogenations, ensure the catalyst is active and the system is free of poisons.

-

Dehalogenation: In catalytic hydrogenations, monitor the reaction closely by GC-MS to detect any dehalogenated byproducts. If dehalogenation is observed, reduce the hydrogen pressure, lower the temperature, or switch to a less active catalyst.

-

Safety: Hydride reagents should be handled with care as they can react violently with water and protic solvents. Hydrogen gas is highly flammable and should be used in a well-ventilated fume hood with appropriate safety measures. The Leuckart-Wallach reaction involves high temperatures and should be conducted with caution.

References

-

Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

- Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. In Chemistry 115 Handouts. Harvard University.

- Green Chemistry. (2015). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Royal Society of Chemistry.

-

ResearchGate. (n.d.). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. [Link]

- Google Patents. (n.d.). A kind of preparation method of N- benzyl ethyl alcohol amine. CN109761827A.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine. [Link]

-

ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

-

ResearchGate. (n.d.). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. (n.d.). N-Benzyl(3-chlorophenyl)methanamine. [Link]

-

Reddit. (2025, January 28). Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C). [Link]

- Google Patents. (n.d.).

-

PMC. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

Sciencemadness.org. (2008, December 28). The Leuckart Reaction: A Study of the Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen. [Link]

-

Chemical Synthesis Database. (2025, May 20). N-benzyl-1-(4-chlorophenyl)ethane-1,2-diamine. [Link]

-

MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

-

SciSpace. (n.d.). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. Part 2. Selectivity and Kinetics. [Link]

-

Atlantis Press. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

HUSCAP. (2021, March 25). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-C-H Bond Activation. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Hydrogen [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scispace.com [scispace.com]

Application Note: High-Efficiency Resolution of Racemic 2-(3-Chlorophenyl)piperidine

Executive Summary

The resolution of racemic 2-(3-chlorophenyl)piperidine is a critical step in the synthesis of neuroactive pharmaceutical intermediates (e.g., NET/DAT inhibitors). While asymmetric synthesis (e.g., via lithiation/sparteine) is possible, classical resolution via diastereomeric salt formation remains the most scalable, cost-effective, and robust method for industrial and pilot-plant applications.

This guide identifies (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) as the primary resolving agent of choice. The presence of the 3-chlorophenyl ring facilitates strong

Strategic Reagent Selection

The selection of a resolving agent for 2-arylpiperidines is governed by the "Three-Point Interaction" model: ionic bonding, steric fit, and

Primary Candidate: -Di-p-toluoyl-L-tartaric Acid (L-DTTA)

-

Mechanism: Forms a crystalline salt with the target amine.[1] The

-toluoyl rings provide a rigid "chiral pocket" that accommodates the 3-chlorophenyl moiety via edge-to-face -

Expected Outcome: Typically, L-DTTA precipitates the (S)-enantiomer of 2-arylpiperidines in alcoholic solvents, while D-DTTA targets the (R)-enantiomer . Note: Absolute configuration must always be confirmed via X-ray crystallography or polarimetry after the first run.

Secondary Candidates (Optimization)

If L-DTTA yields low recovery (<30%) or poor

- -Dibenzoyl-L-tartaric Acid (L-DBTA): Slightly less bulky than DTTA; useful if the 3-chloro substituent creates steric clash in the DTTA lattice.

-

N-Acetyl-L-Leucine: An excellent alternative for amines that fail to crystallize with tartrates, relying on hydrogen bond networks rather than

-stacking.

Reagent Comparison Table

| Resolving Agent | Solvent System | Mechanism | Typical Yield (First Crop) | Cost Efficiency |

| (-)-Di-p-toluoyl-L-tartaric acid | EtOH (95%) or MeOH/H2O | Ionic + | 35-45% (Theoretical Max 50%) | High |

| (-)-Dibenzoyl-L-tartaric acid | EtOH or iPrOH | Ionic + | 30-40% | High |

| (S)-Mandelic Acid | Acetone or EtOAc | Ionic | 20-30% | Very High |

| (1S)-10-Camphorsulfonic Acid | EtOH/EtOAc | Ionic + Steric | Variable | Low (High MW) |

Experimental Protocols

Protocol A: Rapid Screening (Micro-Scale)

Purpose: To determine the optimal solvent/acid combination before bulk consumption.

Materials:

-

Racemic 2-(3-chlorophenyl)piperidine (100 mg, 0.51 mmol)

-

Resolving Agents: L-DTTA, L-DBTA, (S)-Mandelic Acid (0.5 to 1.0 eq)

-

Solvents: Ethanol, Methanol, Isopropanol, Acetone.

Procedure:

-

Dissolve 100 mg of racemate in 0.5 mL of solvent.

-

Add 0.5 equivalents (approx. 100 mg for DTTA) of the resolving agent dissolved in 0.5 mL of hot solvent.

-

Heat to reflux until clear.

-

Allow to cool slowly to Room Temperature (RT) over 4 hours.

-

If no crystals form, scratch the glass or cool to 4°C.

-

Filter crystals, dry, and analyze via Chiral HPLC (see Section 4).

Protocol B: Preparative Resolution (Scale-Up)

Target: Isolation of (S)-2-(3-chlorophenyl)piperidine using L-DTTA.

Step 1: Salt Formation & Crystallization [2]

-

Charge: In a 1L reactor, charge 10.0 g (51.1 mmol) of racemic 2-(3-chlorophenyl)piperidine.

-

Solvent: Add 150 mL of Ethanol (95%) . Heat to 60°C.

-

Addition: Slowly add a warm solution of 19.7 g (51.1 mmol, 1.0 eq) of (-)-Di-p-toluoyl-L-tartaric acid in 150 mL Ethanol.

-

Note: Using 1.0 eq maximizes yield but may lower initial ee. Using 0.5 eq (0.5 "Dutch" method) maximizes ee but lowers yield. For first runs, 1.0 eq is recommended.

-

-

Reflux: Stir at reflux (78°C) for 30 minutes to ensure homogeneity.

-

Controlled Cooling:

-

Cool to 60°C over 30 mins.

-

Cool to 25°C over 4 hours (ramp rate: ~9°C/hr).

-

Hold at 25°C for 6 hours.

-

-

Filtration: Filter the white crystalline solid. Wash with cold Ethanol (2 x 20 mL).

-

Checkpoint: Dry a small sample. Expected Mass: ~12-14 g.

-

Step 2: Recrystallization (Optical Purification)

If the enantiomeric excess (

-

Suspend the wet cake in Ethanol (10 mL/g of solid) .

-

Heat to reflux until dissolved.

Step 3: Salt Break (Basification)

-

Suspend the purified tartrate salt in Water (100 mL) and Dichloromethane (DCM, 100 mL) .

-

Slowly add 2M NaOH (or 10% Na2CO3) with vigorous stirring until the aqueous layer pH > 12.

-

Separate the organic layer.[1][2] Extract aqueous layer again with DCM (2 x 50 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Result: Enantiopure 2-(3-chlorophenyl)piperidine as a colorless oil or low-melting solid.

Analytical Validation

Method: Chiral HPLC Column: Daicel Chiralpak AD-H or Chiralpak IC (Immobilized). Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min.[4] Detection: UV @ 220 nm and 254 nm. Expected Retention:

-

Enantiomer 1 (R): ~8.5 min

-

Enantiomer 2 (S): ~11.2 min (Note: Retention times vary by column age; inject racemate to establish baseline).

Visualizations

Figure 1: Resolution Workflow

Fig 1. Step-by-step workflow for the resolution of 2-(3-chlorophenyl)piperidine using L-DTTA.

Figure 2: Molecular Interaction Mechanism

Fig 2. Schematic of the diastereomeric stabilization via hydrogen bonding and Pi-stacking.

References

-

Sakurai, S., et al. (2012). "Dielectrically controlled resolution of 3-aminopiperidine via diastereomeric acid addition salts." Tetrahedron: Asymmetry, 23(3), 221-224.[5]

-

Coldham, I., et al. (2014).[6] "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications, 50, 11661-11664.

-

Schering Corp. (2010).[7] "Process for resolving chiral piperidine alcohol." U.S. Patent 7,786,306.[7] [7]

-

BenchChem. (2025).[1][2] "Comparison of the L and D enantiomers of di-p-toluoyl-tartaric acid as resolving agents." Technical Guide.

-

Choi, A., et al. (2022).[8] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines." Journal of Organic Chemistry, 87, 8819–8823.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 7. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Authored by: Senior Application Scientist, Pharmaceutical Development Division

An Application Guide and Protocols for the Crystallization of (2R)-2-(3-chlorophenyl)piperidine Intermediates

Introduction

(2R)-2-(3-chlorophenyl)piperidine is a chiral synthetic building block of significant interest in the pharmaceutical industry. As a key intermediate, its enantiomeric purity is paramount to ensuring the stereospecificity, efficacy, and safety profile of the final active pharmaceutical ingredient (API). Crystallization stands as the most critical unit operation for establishing and upgrading the chiral purity of this intermediate, offering a scalable and economically viable method for isolating the desired (R)-enantiomer from its racemic precursor.

This technical guide provides a detailed exploration of the principles and methodologies for the crystallization of (2R)-2-(3-chlorophenyl)piperidine intermediates. The primary focus is on diastereomeric salt resolution, the cornerstone technique for resolving racemic amines. Additionally, standard purification methods for achiral precursors or the final resolved free base are discussed. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure purity and stereochemical integrity.

Core Principle: Chiral Resolution via Diastereomeric Salt Crystallization

The most formidable challenge in isolating a single enantiomer, such as (2R)-2-(3-chlorophenyl)piperidine, is that enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard crystallization. Chiral resolution circumvents this by introducing a single-enantiomer resolving agent.

The process involves reacting the racemic base (a mixture of R and S enantiomers) with a chiral acid to form a pair of diastereomeric salts:

-

(R)-base + (R)-acid → (R,R)-diastereomeric salt

-

(S)-base + (R)-acid → (S,R)-diastereomeric salt

Crucially, these diastereomers are no longer mirror images and thus exhibit different physical properties, most importantly, differential solubility in a given solvent system. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated while the other remains in the mother liquor. The desired enantiomer is then recovered by treating the isolated salt with a base.[][2]

Protocol 1: Diastereomeric Resolution of (±)-2-(3-chlorophenyl)piperidine

This protocol details the most common and effective method for obtaining the desired (2R)-enantiomer through the formation and selective crystallization of a diastereomeric salt.

Causality and Rationale

The success of this procedure hinges on the selection of an appropriate chiral resolving agent and solvent system. Chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid are frequently employed for resolving chiral amines due to their ability to form stable, crystalline salts.[3][4] The solvent choice is critical; it must provide a significant solubility difference between the two diastereomeric salts. Alcohols (e.g., methanol, ethanol) or mixed solvent systems (e.g., methanol/THF) are often effective starting points.[5][6]

Visual Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Materials and Reagents

-

(±)-2-(3-chlorophenyl)piperidine

-

Chiral Resolving Agent (See Table 1 for options)

-

Solvent(s) (See Table 2 for options)

-

Aqueous Base (e.g., 3N Sodium Hydroxide)

-

Organic Extraction Solvent (e.g., Methylene Chloride, Ethyl Acetate)

-

Anhydrous Drying Agent (e.g., Na₂SO₄)

-

Crystallization Vessel with Magnetic Stirrer and Temperature Control

Step-by-Step Methodology

-

Salt Formation:

-

In a crystallization vessel, dissolve 1.0 equivalent of racemic (±)-2-(3-chlorophenyl)piperidine in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent. Using a half-equivalent of resolving agent can sometimes be more efficient.[7]

-

Warm both solutions gently (e.g., 50-55°C) to ensure complete dissolution.[6]

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

-

Crystallization:

-

Maintain the mixture at an elevated temperature (e.g., 50°C) for a holding period (e.g., 30 minutes) to ensure equilibrium.[6]

-

Initiate crystallization by controlled cooling. A slow cooling rate (e.g., 10-20°C per hour) is crucial for forming well-ordered crystals and minimizing the inclusion of impurities.[6]

-

Optional Seeding: If spontaneous crystallization does not occur or is slow, add a few seed crystals of the desired diastereomeric salt to induce nucleation.

-

Continue cooling to a final temperature (e.g., 10-15°C) and hold for 1-2 hours to maximize yield.[5][6]

-

-

Isolation and Drying:

-

Isolate the precipitated crystals by vacuum filtration.

-

Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

-

Dry the crystals under vacuum at ambient temperature.

-

-

Purity Analysis (Checkpoint):

-

At this stage, the diastereomeric purity of the salt should be determined using chiral HPLC or NMR spectroscopy. The goal is to achieve a high diastereomeric excess (d.e.).

-

-

Liberation of the Free Base:

-

Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., methylene chloride).

-

Add an aqueous base (e.g., 3N NaOH) and stir vigorously until all solids dissolve and the pH of the aqueous layer is strongly basic (pH > 11).[6]

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R)-2-(3-chlorophenyl)piperidine free base.

-

-

Final Purity Analysis:

-

Determine the final chemical and enantiomeric purity (e.g., enantiomeric excess, ee) by HPLC and chiral HPLC, respectively. An ee of >98% is typically desired.

-

Data Tables for Parameter Selection

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acidity | Notes |

|---|---|---|

| Di-benzoyl-L-tartaric acid | Strong Acid | Widely used, often forms highly crystalline salts.[3][4] |

| (S)-(+)-Mandelic Acid | Moderate Acid | Effective for many amines, offers different selectivity.[3] |

| (S)-(+)-Camphorsulfonic acid | Strong Acid | A rigid molecule that can induce effective chiral recognition.[5] |

| N-acetyl-L-leucine | Weak Acid | Can provide unique selectivity in specific solvent systems.[5][6] |

Table 2: Suggested Solvent Systems for Piperidine Crystallization

| Solvent(s) | Polarity | Rationale & Use Case |

|---|---|---|

| Ethanol / Methanol | Polar Protic | Good general-purpose solvents for dissolving salts; purity often achieved via recrystallization.[8] |

| Isopropanol (IPA) | Polar Protic | Often provides a good balance of solubility for diastereomeric salt resolution.[7] |

| Tetrahydrofuran (THF) / Methanol | Polar Aprotic / Protic Mix | Mixed systems allow for fine-tuning of solubility and can enhance selectivity.[5][6] |

| Ethyl Acetate / Hexane | Medium / Non-polar | Primarily used as a solvent/anti-solvent system for crystallizing the free base.[9] |

Protocol 2: Purification by Cooling & Anti-Solvent Crystallization

This protocol is suitable for purifying achiral starting materials or for a final polishing step of the resolved (2R)-2-(3-chlorophenyl)piperidine free base if it is a solid and contains non-chiral impurities.

Principle of Operation

This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered. In anti-solvent crystallization, a second solvent in which the compound is insoluble (the anti-solvent) is added to a solution of the compound, causing it to precipitate.[10]

Visual Guide: Solvent Selection Logic

Caption: Decision tree for selecting a basic crystallization method.

Step-by-Step Methodology

-